![molecular formula C18H17N3O4 B2425120 methyl 5-((3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate CAS No. 1396759-00-4](/img/structure/B2425120.png)
methyl 5-((3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate
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Description
Methyl 5-((3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
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Scientific Research Applications
Suzuki–Miyaura Coupling
Methyl 5-((3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate: can serve as a valuable substrate in Suzuki–Miyaura (SM) cross-coupling reactions. The SM coupling is a powerful method for forming carbon–carbon bonds, particularly between aryl or vinyl boron compounds and aryl or vinyl halides. Key points include:
- Reaction Mechanism : The SM coupling involves oxidative addition of an electrophilic organic group (e.g., aryl halide) to a palladium catalyst, followed by transmetalation with a nucleophilic boron compound (usually an organoboron reagent). The resulting Pd–C bond forms the desired coupling product .
Antimicrobial Potential
Methyl 5-((3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate: and its derivatives exhibit antimicrobial properties. For instance, compounds 1a and 1b have demonstrated good antimicrobial potential . Further investigations into their mechanism of action and specific targets are warranted.
Photocatalytic Properties
The compound’s structure suggests potential for photocatalytic applications. Researchers have explored its behavior under UV irradiation, which could lead to interesting photochemical transformations . Investigating its photocatalytic efficiency and stability is crucial.
Indole Derivatives
Considering the furan and triazole moieties, this compound shares similarities with indole derivatives. These derivatives often possess diverse pharmacological activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit anti-inflammatory and analgesic properties .
properties
IUPAC Name |
methyl 5-[(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-24-17(22)15-10-9-14(25-15)11-20-18(23)21(13-5-3-2-4-6-13)16(19-20)12-7-8-12/h2-6,9-10,12H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOPAPPDGYDDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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